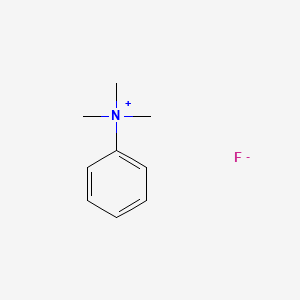

N,N,N-Trimethylanilinium fluoride

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

92477-88-8 |

|---|---|

Fórmula molecular |

C9H14FN |

Peso molecular |

155.21 g/mol |

Nombre IUPAC |

trimethyl(phenyl)azanium;fluoride |

InChI |

InChI=1S/C9H14N.FH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 |

Clave InChI |

IOIJXJFMFHVESQ-UHFFFAOYSA-M |

SMILES canónico |

C[N+](C)(C)C1=CC=CC=C1.[F-] |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Design for N,n,n Trimethylanilinium Fluoride

Synthesis of N,N,N-Trimethylanilinium Salts as Reaction Precursors

The efficacy of N,N,N-trimethylanilinium fluoride (B91410) in fluorination reactions is critically dependent on the careful design and synthesis of its precursor salts. These precursors, typically featuring non-nucleophilic counterions, are stable, easily handled solids that can be readily converted to the active fluoride reagent.

The choice of counterion is a crucial factor in the synthesis and reactivity of N,N,N-trimethylanilinium salts. Trifluoromethanesulfonate (triflate, OTf), a large, non-nucleophilic, and charge-delocalized anion, is frequently employed. The use of triflate as a counterion offers several advantages, including the high solubility of the resulting salts in organic solvents and the prevention of undesired side reactions that could occur with more nucleophilic anions.

The synthesis of N,N,N-trimethylanilinium triflate precursors is typically achieved by the methylation of N,N-dimethylaniline derivatives. A common methylating agent for this transformation is methyl trifluoromethanesulfonate. This reaction proceeds via the quaternization of the tertiary amine, yielding the desired anilinium salt. The resulting triflate salts are often crystalline solids that can be purified by recrystallization, ensuring high purity for subsequent fluorination steps. Other counterions, such as bromide and iodide, have also been utilized in the preparation of these precursors.

| Precursor Salt | Counterion | Typical Methylating Agent | Key Advantages |

| N,N,N-Trimethylanilinium Triflate | Triflate (OTf) | Methyl trifluoromethanesulfonate | High solubility, non-nucleophilic, prevents side reactions |

| N,N,N-Trimethylanilinium Bromide | Bromide (Br) | Methyl bromide | Alternative precursor |

| N,N,N-Trimethylanilinium Iodide | Iodide (I) | Methyl iodide | Alternative precursor |

A significant advantage of this methodology is the ability to prepare a wide array of functionalized N,N,N-trimethylanilinium precursors. This versatility allows for the introduction of fluorine into complex molecules bearing various functional groups. The synthesis of these precursors generally involves the methylation of functionalized N,N-dimethylanilines.

For instance, precursors containing electron-withdrawing groups such as cyano, nitro, and ester moieties on the aromatic ring have been successfully synthesized. The presence of these groups activates the aromatic ring towards nucleophilic attack, facilitating the subsequent fluorination reaction. Conversely, precursors with electron-donating groups have also been prepared, demonstrating the broad applicability of this method. The ability to pre-install diverse functional groups onto the anilinium scaffold is a key feature that enables the targeted synthesis of a wide range of fluorinated and radiolabeled compounds.

Advanced Fluorination Strategies Utilizing N,N,N-Trimethylanilinium Fluoride

Once the N,N,N-trimethylanilinium salt precursors are in hand, they serve as versatile starting materials for advanced fluorination and radiofluorination reactions. The core of this process involves an ion-exchange step to generate the highly reactive N,N,N-trimethylanilinium fluoride in situ, which then acts as the fluoride source.

N,N,N-trimethylanilinium salts are excellent precursors for nucleophilic aromatic fluorination (SNAAr) reactions. In a typical procedure, the precursor salt, such as the triflate, is treated with a source of fluoride ions, like potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂). This in situ ion exchange generates N,N,N-trimethylanilinium fluoride, which then undergoes thermal decomposition. This decomposition releases the fluoroarene and N,N-dimethylaniline as a byproduct.

The reaction is typically conducted at elevated temperatures in aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724). The success of the fluorination is often dependent on the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally leading to higher yields.

A particularly powerful application of N,N,N-trimethylanilinium precursors is in the synthesis of [¹⁸F]-labeled compounds for Positron Emission Tomography (PET). The short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. The use of N,N,N-trimethylanilinium precursors has proven to be a robust strategy for the high-yield, no-carrier-added synthesis of [¹⁸F]fluoroarenes.

The general procedure for radiofluorination mirrors the non-radioactive process. [¹⁸F]Fluoride is produced in a cyclotron and is typically obtained as an aqueous solution. The [¹⁸F]fluoride is then made anhydrous and activated by complexation with a cation and a phase-transfer catalyst, such as the K/K₂₂₂ complex. This activated [¹⁸F]fluoride is then reacted with the N,N,N-trimethylanilinium precursor salt in an organic solvent at an elevated temperature. The subsequent nucleophilic substitution reaction introduces the [¹⁸F]fluorine atom onto the aromatic ring, yielding the desired [¹⁸F]-labeled compound.

The N,N,N-trimethylanilinium precursor methodology has been successfully employed for the high-yield synthesis of a variety of [¹⁸F]fluoroarenes. This approach has been particularly effective for the radiolabeling of electron-deficient arenes. For example, the synthesis of [¹⁸F]4-fluorobenzonitrile from the corresponding N,N,N-trimethylanilinium triflate precursor can proceed in high radiochemical yield.

Researchers have demonstrated the broad scope of this method by synthesizing a range of [¹⁸F]fluoroarenes with varying substituents. The reaction conditions, including the choice of solvent and temperature, can be optimized to maximize the radiochemical yield for specific substrates. The high efficiency and regioselectivity of this method make it a valuable tool for the production of radiotracers for PET imaging.

| [¹⁸F]Fluoroarene Product | Precursor Type | Typical Radiochemical Yield | Key Application |

| [¹⁸F]4-Fluorobenzonitrile | N,N,N-Trimethyl(4-cyanophenyl)ammonium triflate | High | PET Radiotracer Precursor |

| [¹⁸F]4-Fluoronitrobenzene | N,N,N-Trimethyl(4-nitrophenyl)ammonium triflate | High | PET Radiotracer Precursor |

| [¹⁸F]Methyl 4-fluorobenzoate | N,N,N-Trimethyl(4-(methoxycarbonyl)phenyl)ammonium triflate | High | PET Radiotracer Precursor |

Radiofluorination for [18F]-Labeled Compound Synthesis

Automated Radiochemistry Module Adaptations

The integration of N,N,N-Trimethylanilinium fluoride chemistry into automated radiochemistry modules is a critical step for its widespread use in clinical and research settings, particularly for the production of ¹⁸F-labeled radiopharmaceuticals. researchgate.netamazonaws.com These automated systems offer significant advantages in terms of radiation safety, reproducibility, and compliance with Good Manufacturing Practice (GMP) standards. researchgate.net The adaptation of these modules, originally designed for other types of radiolabeling, requires careful consideration of several factors to ensure high radiochemical yields and purity.

A key aspect of this adaptation is the design of the fluidic pathways and reactor vessels. Cassette-based systems, such as the GE TRACERlab™ and IBA Synthera®, provide a convenient platform for automated synthesis. researchgate.netamazonaws.com These disposable cassettes minimize the risk of cross-contamination and simplify the setup for each synthesis run. The nucleophilic integrated fluidic processor (IFP) is a commonly used disposable kit that can be adapted for nucleophilic substitution reactions involving N,N,N-Trimethylanilinium fluoride precursors. amazonaws.com

The automation process typically involves several key steps:

[¹⁸F]Fluoride Trapping and Elution: The [¹⁸F]fluoride produced from a cyclotron is first trapped on an anion exchange cartridge. The elution of the trapped [¹⁸F]fluoride into the reaction vessel is a critical step. The choice of eluent can significantly impact the reactivity of the fluoride.

Azeotropic Drying: The removal of water is crucial for the efficiency of nucleophilic fluorination reactions. Automated modules employ azeotropic drying, typically with acetonitrile, under a stream of inert gas like helium or nitrogen. amazonaws.com

Radiolabeling Reaction: The dried [¹⁸F]fluoride is then reacted with the N,N,N-Trimethylanilinium salt precursor in a suitable solvent at an optimized temperature and time. The automated module precisely controls these parameters to ensure consistent reaction conditions.

Purification: After the reaction, the crude product mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts. This is often achieved using solid-phase extraction (SPE) cartridges or preparative high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net The integration of a semi-preparative HPLC system within the automated module allows for efficient purification and isolation of the final radiolabeled product. researchgate.net

The development of a fully automated and GMP-compliant synthesis on universal synthesis modules demonstrates the feasibility of producing radiotracers with high yield and purity. researchgate.net For instance, automated synthesis of [¹⁸F]flumazenil using a diaryliodonium salt precursor on an automated module resulted in a radiochemical yield of 63.5 ± 3.2% within approximately 60 minutes. researchgate.net Similarly, a simplified and automated protocol for [¹⁸F]nifene production has been developed, showcasing the adaptability of these modules for different radiotracers. amazonaws.com

Comparative Analysis with Alternative Fluoride Sources and Precursors

The utility of N,N,N-Trimethylanilinium fluoride as a precursor for fluorination is best understood in the context of other available methods. A comparative analysis with alternative fluoride sources and precursors, such as diaryliodonium salts, N-arylsydnones, and activated nitro groups, highlights the relative advantages and disadvantages of each approach.

Diaryliodonium Salts:

Diaryliodonium salts are highly effective precursors for the radiofluorination of both electron-rich and electron-deficient arenes. nih.gov The reaction of diaryliodonium salts with [¹⁸F]fluoride is a well-established method for introducing fluorine-18 into aromatic rings. researchgate.netqu.edu.iq

Advantages: These salts often exhibit high reactivity and can provide high radiochemical yields. researchgate.netnih.gov They are particularly useful for labeling arenes that are not amenable to traditional nucleophilic aromatic substitution. nih.gov The use of a "spectator" aryl group, such as 4-methoxyphenyl (B3050149) or 2-thienyl, can direct the fluoride to the desired aromatic ring. qu.edu.iq

Disadvantages: A potential drawback is the competition between the two aryl groups for the incoming fluoride, which can lead to the formation of undesired byproducts and lower the selectivity of the reaction. qu.edu.iq The synthesis and purification of unsymmetrical diaryliodonium salts can also be challenging. nih.gov

N-Arylsydnones:

N-Arylsydnones represent another class of precursors for aromatic fluorination. While less commonly cited in the direct context of comparison with N,N,N-Trimethylanilinium fluoride, they are an important tool in the broader landscape of fluorination chemistry.

Activated Nitro Groups:

The displacement of a nitro group by fluoride is a classical method for aromatic fluorination, particularly when the nitro group is activated by other electron-withdrawing groups on the aromatic ring.

Advantages: Nitroaromatic precursors are often readily available and the reaction conditions can be relatively straightforward.

Disadvantages: This method is generally limited to electron-deficient aromatic systems. The high temperatures often required can lead to the decomposition of sensitive substrates. Furthermore, the presence of a nitro group can interfere with certain biological applications of the final product.

In contrast to these alternatives, N,N,N-Trimethylanilinium salts offer the advantage of a positively charged leaving group, which facilitates nucleophilic attack by fluoride. However, a significant challenge with trimethylanilinium salts is the potential for a competing demethylation reaction (a reverse Menschutkin reaction), where the fluoride attacks one of the methyl groups instead of the aromatic ring. researchgate.netnebraska.edu This side reaction can dominate, especially when the target is an electron-rich fluoroarene, leading to lower yields of the desired product. researchgate.netnebraska.edu

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the fluorination reaction using N,N,N-Trimethylanilinium fluoride is highly dependent on the careful optimization of various reaction parameters. The choice of solvent and the use of additives can have a profound impact on the reaction kinetics, yield, and selectivity.

Solvent Effects on Synthetic Outcomes

The solvent plays a crucial role in nucleophilic aromatic substitution reactions by influencing the solubility of the reactants, the solvation of the fluoride ion, and the stability of the transition state.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used for fluorination reactions. nih.govresearchgate.net These solvents are effective at solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the "naked" fluoride anion. Studies have shown that in the radiofluorination of diaryliodonium salts, DMF can lead to high radiochemical yields. nih.gov However, in the case of trimethylanilinium salts, DMSO can promote the competing demethylation reaction, especially under anhydrous conditions. researchgate.net

Solvent Mixtures: The addition of water to aprotic solvents can sometimes influence the reaction outcome. For instance, in the radiofluorination of diphenyliodonium (B167342) chloride, no-carrier-added [¹⁸F]fluoride in dry DMF gave a higher radiochemical yield than carrier-added [¹⁸F]fluoride in DMF with 0.25% water at 90 °C. nih.gov

Acetonitrile (MeCN): Acetonitrile is another polar aprotic solvent frequently used, particularly in automated radiochemistry modules for azeotropic drying and as a reaction solvent. amazonaws.com

The choice of solvent must be carefully considered based on the specific substrate and the desired balance between the aromatic substitution and potential side reactions.

Influence of Additives on Reaction Kinetics

Additives can be employed to enhance the rate and efficiency of the fluorination reaction. These additives can act as catalysts, phase-transfer agents, or radical scavengers.

Phase-Transfer Catalysts: Cryptands like Kryptofix 2.2.2 (K₂₂₂) are commonly used in radiofluorination to sequester the potassium cation of K[¹⁸F]F, thereby increasing the reactivity of the fluoride anion. researchgate.net This is a standard practice in many automated radiolabeling procedures.

Copper Catalysts: Copper salts have been shown to catalyze the fluorination of diaryliodonium salts. nih.govacs.org For example, Cu(OTf)₂ can effectively catalyze the fluorination of (mesityl)(phenyl)iodonium triflate, leading to high yield and selectivity. nih.gov The addition of 18-crown-6 (B118740) can further accelerate the reaction. nih.gov While this is well-documented for diaryliodonium salts, the application of copper catalysts in the fluorination of N,N,N-trimethylanilinium salts is less explored but represents a potential area for optimization.

Radical Scavengers: In some radiofluorination reactions, radical scavengers are added to suppress the formation of unwanted byproducts that may arise from radical-mediated pathways. researchgate.net For example, the use of a radical scavenger was found to be beneficial in the synthesis of [¹⁸F]flumazenil from a diaryliodonium salt precursor. researchgate.net

Bases: The presence of a base can also influence the reaction. In the synthesis of [¹⁸F]flumazenil, the reaction was performed in the presence of a K₂₂₂/K₂CO₃ complex. researchgate.net

The table below summarizes the effect of various additives on the fluorination of different precursors.

Table 1: Effect of Additives on Fluorination Reactions

Understanding the interplay between the substrate, solvent, and additives is crucial for developing efficient and reliable synthetic protocols for N,N,N-Trimethylanilinium fluoride and its applications in fluorination chemistry.

Mechanistic Elucidation of N,n,n Trimethylanilinium Fluoride Reactivity

Dichotomous Reactivity: Arylation vs. Methylation Pathways

N,N,N-trimethylanilinium salts exhibit a notable dichotomous reactivity, being capable of acting as both arylating and methylating agents. ljmu.ac.ukresearchgate.net This dual reactivity stems from the presence of two distinct electrophilic sites within the cation: the ipso-carbon of the aryl ring and the carbon atoms of the N-methyl groups.

The arylation pathway typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophile attacks the activated aryl ring, leading to the displacement of the trimethylamine (B31210) leaving group. nebraska.edu This pathway is favored when the aromatic ring is substituted with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

Conversely, the methylation pathway involves the nucleophilic attack on one of the methyl groups, resulting in the transfer of a methyl group to the nucleophile and the formation of N,N-dimethylaniline. This process is essentially a demethylation of the anilinium salt and is also referred to as a reverse Menschutkin reaction. researchgate.netnebraska.edu This pathway becomes more prominent when the aromatic ring is electron-rich, making it less susceptible to nucleophilic attack.

Competing Reaction Pathways: Demethylation (Reverse Menschutkin Reaction) vs. Nucleophilic Substitution

The competition between demethylation (a form of methylation) and nucleophilic aromatic substitution is a key aspect of the reactivity of N,N,N-trimethylanilinium salts. The outcome of the reaction is delicately balanced and can be influenced by several factors, most notably the electronic properties of the substrate. researchgate.netnebraska.edu

The electronic nature of the substituents on the aromatic ring of the N,N,N-trimethylanilinium salt plays a pivotal role in dictating the preferred reaction pathway.

Electron-withdrawing groups (EWGs) on the aryl ring enhance its electrophilicity, thereby activating it towards nucleophilic aromatic substitution. For instance, in the synthesis of radiolabeled fluoroarenes, a commonly used application, the presence of EWGs is often crucial for the successful displacement of the trimethylamine group by the fluoride (B91410) ion. nebraska.eduresearchgate.net

On the other hand, electron-donating groups (EDGs) on the aryl ring decrease its electrophilicity, making nucleophilic attack on the ring less favorable. In such cases, the competing demethylation reaction, where the nucleophile attacks a methyl group, can become the dominant pathway. researchgate.netnebraska.edu This is particularly true for the synthesis of electron-rich fluoroarenes, where the reverse Menschutkin reaction can significantly lower the yield of the desired arylation product. researchgate.net

The following table illustrates the effect of aryl substituents on the thermal degradation of N,N,N-trimethylanilinium iodides, which serves as an indicator of their relative reactivity. Increased degradation suggests greater susceptibility to nucleophilic attack, in this case by the iodide counterion.

Table 1: Influence of Aryl Substituents on the Thermal Degradation of N,N,N-Trimethylanilinium Iodides

| Substituent on Aniline (B41778) Ring | % Degradation (120 °C, 20 min in DMSO-d6) |

|---|---|

| 4-CHO | 71% |

| 4-CO₂Me | 55% |

| 4-Br | 30% |

| H | 23% |

| 4-Me | 18% |

| 4-OMe | 15% |

Data sourced from a study on the degradation of N,N,N-trimethylanilinium iodides. nih.gov

The competition between demethylation and nucleophilic substitution is governed by both kinetic and thermodynamic factors. The reaction leading to the formation of a methyl halide is reported to be close to thermoneutral, implying that small variations in the stability of ion pairs and the strength of the carbon-halide bond can shift the thermodynamic equilibrium. researchgate.net

Degradation Mechanisms of N,N,N-Trimethylanilinium Salts

The thermal and solution-phase stability of N,N,N-trimethylanilinium salts is a critical consideration in their synthetic applications. Degradation of these salts can compete with the desired reaction, leading to reduced yields and the formation of byproducts.

The thermal degradation of N,N,N-trimethylanilinium salts, particularly with halide counterions, has been shown to proceed via a closed-shell SN2-centered pathway. ljmu.ac.uknih.gov In this process, the halide anion acts as a nucleophile, attacking one of the methyl groups of the trimethylanilinium cation. This results in the formation of a methyl halide and the corresponding N,N-dimethylaniline as the primary degradation products. ljmu.ac.uknih.gov

The key reactive intermediate in this degradation pathway is the methyl halide formed in situ. ljmu.ac.uknih.gov This species can then participate in subsequent reactions, which is a crucial consideration when N,N,N-trimethylanilinium salts are used as methylating agents. The degradation is a self-destructive process for the anilinium salt. nih.gov Studies have shown that this degradation pathway is dominant over radical-based mechanisms. nih.gov

The nature of the counterion has a profound effect on the stability of N,N,N-trimethylanilinium salts in solution. The nucleophilicity of the counterion is a key factor determining the rate of degradation.

In polar aprotic solvents like DMSO, the order of halide nucleophilicity is Cl⁻ > Br⁻ > I⁻. This trend is reflected in the stability of the corresponding N,N,N-trimethylanilinium salts, with the chloride salt degrading the fastest and the iodide salt being the most stable among the halides. nih.gov The presence of water can attenuate the degradation, likely due to the hydration of the halide anions, which reduces their nucleophilicity. nih.gov

Conversely, salts with non-nucleophilic counterions exhibit significantly enhanced thermal stability in solution. For instance, salts with triflate (OTf⁻) or tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻) counterions are much more resistant to degradation than their halide counterparts. ljmu.ac.uk This increased stability makes them more suitable for applications where the degradation of the anilinium salt is undesirable, such as in cross-coupling reactions. nih.gov

Table 2: Influence of Counterion on the Thermal Degradation of N,N,N-Trimethylanilinium Salts

| Counterion | % Degradation (120 °C, 20 min in DMSO-d6) |

|---|---|

| Chloride (Cl⁻) | 85% |

| Bromide (Br⁻) | 42% |

| Iodide (I⁻) | 23% |

| Triflate (OTf⁻) | <5% |

| BArF⁻ | <2% |

Data sourced from studies on the degradation of N,N,N-trimethylanilinium salts. ljmu.ac.uknih.gov

Deuterium (B1214612) Isotope Effects in Degradation Processes

The degradation of N,N,N-trimethylanilinium salts can proceed through various pathways, with a prominent one being the SN2 demethylation by a nucleophile, such as the fluoride ion. The study of kinetic isotope effects (KIEs), particularly by substituting hydrogen with deuterium, provides a powerful tool to elucidate the transition state of such degradation processes. A primary deuterium KIE (kH/kD > 1) is expected if a C-H bond is broken in the rate-determining step. In the case of demethylation, this would involve the C-H bonds of the methyl groups.

While specific data on the deuterium isotope effect in the degradation of N,N,N-trimethylanilinium fluoride is not extensively documented in peer-reviewed literature, the principles of KIEs can be applied to understand the potential mechanistic details. For instance, a significant primary KIE would suggest that the abstraction of a proton from a methyl group is involved in the rate-limiting step, which could point towards an E2-like elimination mechanism competing with the SN2 demethylation. Conversely, the absence of a significant KIE would indicate that the C-H bond cleavage is not rate-determining.

Interestingly, studies on analogous, more complex systems have revealed unexpected "distal" kinetic isotope effects. For example, research on the N-demethylation of the pharmaceutical compound Lu AF35700 showed that deuteration of the phenyl ring, rather than the N-methyl group, significantly reduced the rate of N-demethylation. nih.gov This suggests that electronic effects transmitted through the aromatic system can influence the reactivity of the N-methyl groups, a phenomenon that could also be relevant to the degradation of N,N,N-trimethylanilinium fluoride.

To illustrate the concept, the following table presents hypothetical data on the kinetic isotope effect for the demethylation of an aryltrimethylammonium salt, demonstrating how such data can be used to infer mechanistic details.

| Substrate | Rate Constant (k, s-1) | Kinetic Isotope Effect (kH/kD) | Plausible Mechanistic Implication |

|---|---|---|---|

| N,N,N-trimethylanilinium fluoride | kH | ~1.05 | No significant primary KIE; C-H bond cleavage is not rate-determining in the SN2 demethylation. |

| N,N,N-(trideuteriomethyl)anilinium fluoride | kD | ||

| Aryltrimethylammonium salt (hypothetical, E2 pathway) | kH | > 2 | Significant primary KIE; C-H bond cleavage is involved in the rate-determining step, suggesting a concerted E2 elimination. |

| Aryl(trideuteriomethyl)ammonium salt (hypothetical, E2 pathway) | kD |

Role of the Trimethylamine Leaving Group in SNAr and SN2 Reactions

The trimethylamine group is a crucial component of the N,N,N-trimethylanilinium salt, serving as a leaving group in nucleophilic substitution reactions. Its efficacy as a leaving group is a key determinant in the competition between two major reaction pathways: nucleophilic aromatic substitution (SNAr) at the aromatic ring and nucleophilic aliphatic substitution (SN2) at one of the methyl groups, leading to demethylation. nih.gov

In SNAr reactions, the trimethylamine group acts as a positively charged leaving group, which enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This is particularly effective when the aromatic ring is further activated by electron-withdrawing groups in the ortho or para positions. The stability of the departing trimethylamine molecule contributes to the thermodynamic driving force of the reaction.

However, the fluoride ion, often used as the nucleophile in conjunction with N,N,N-trimethylanilinium salts, is also a reasonably strong base. This basicity can promote a competing SN2 reaction where the fluoride ion attacks one of the methyl carbons of the trimethylammonium group. This results in the formation of fluoromethane (B1203902) and N,N-dimethylaniline, a process often referred to as a "reverse Menschutkin" reaction. The trimethylamine moiety, in this context, is the substrate for the SN2 attack.

The balance between these two pathways is delicate and is influenced by several factors, including the electronic nature of the aromatic ring, the reaction temperature, and the solvent. Electron-donating groups on the aromatic ring tend to disfavor the SNAr pathway by reducing the electrophilicity of the ring, thereby making the SN2 demethylation more competitive.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in quantifying the energy barriers for these competing pathways. These studies can provide valuable insights into the factors that govern the selectivity of the reaction.

| Reaction Pathway | Substrate | Nucleophile | Calculated Activation Energy (kcal/mol) | Governing Factors |

|---|---|---|---|---|

| SNAr | 4-Nitro-N,N,N-trimethylanilinium | F- | 15-20 | Favored by electron-withdrawing groups on the aryl ring. |

| SN2 (Demethylation) | 4-Nitro-N,N,N-trimethylanilinium | F- | 20-25 | Becomes more competitive with less activated aryl rings. |

| SNAr | N,N,N-trimethylanilinium | F- | 25-30 | Higher activation energy due to lack of activating group. |

| SN2 (Demethylation) | N,N,N-trimethylanilinium | F- | 20-25 | Often the dominant pathway for non-activated anilinium salts. |

Radical Processes in Photoredox Catalysis

The involvement of N,N,N-trimethylanilinium salts in radical processes, particularly within the realm of photoredox catalysis, is a less explored area of its reactivity. Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates that can participate in a variety of chemical transformations.

For N,N,N-trimethylanilinium fluoride, a potential photoredox catalytic cycle could involve the generation of a radical cation. Upon excitation by a photocatalyst, the anilinium salt could undergo a SET process, either through oxidative or reductive quenching of the excited photocatalyst. The formation of the N,N,N-trimethylanilinium radical cation would render the aromatic ring significantly more electrophilic and could open up new reaction pathways not accessible under thermal conditions.

For instance, the generated radical cation could be susceptible to nucleophilic attack, even by weak nucleophiles, in a process termed radical-nucleophilic aromatic substitution (SRN1). Alternatively, the radical cation could undergo fragmentation or other radical-mediated transformations.

However, there is a scarcity of specific examples in the scientific literature detailing the successful application of N,N,N-trimethylanilinium fluoride in photoredox-catalyzed radical reactions. Challenges may include the redox potential of the anilinium salt, which might not be well-matched with common photocatalysts, and potential competing degradation pathways under photochemical conditions.

While direct evidence is limited, the principles of photoredox catalysis suggest that if the N,N,N-trimethylanilinium radical cation can be efficiently generated, it could serve as a valuable intermediate for novel C-C and C-heteroatom bond-forming reactions. Further research is warranted to explore this potential avenue of reactivity.

Transformative Applications of N,n,n Trimethylanilinium Fluoride in Organic Synthesis

Development of Nucleophilic Fluorination Reagents and Methodologies

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. N,N,N-Trimethylanilinium fluoride (B91410) has emerged as a key player in nucleophilic fluorination, a process that involves the introduction of a fluoride ion as a nucleophile.

Synthesis of Aromatic and Heteroaromatic Fluorides

The synthesis of aromatic and heteroaromatic fluorides is a critical transformation in the preparation of many pharmaceuticals and agrochemicals. N,N,N-Trimethylanilinium salts, in general, serve as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions to produce fluoroarenes. researchgate.net The trimethylammonium group activates the aromatic ring towards nucleophilic attack by fluoride. However, the reaction can be complicated by a competing demethylation reaction, where the fluoride ion attacks one of the methyl groups of the trimethylanilinium cation in a reverse Menschutkin reaction. researchgate.net This side reaction is particularly prevalent when the target fluoroarenes are relatively electron-rich. researchgate.net

Despite this challenge, methodologies utilizing trimethylanilinium salts have been successfully employed. For instance, the fluorination of various aromatic and heteroaromatic precursors can be achieved under mild conditions. The choice of solvent and reaction conditions is crucial to favor the desired SNAr pathway over demethylation.

Production of [¹⁸F]Prosthetic Groups and Labeled Biomolecule Precursors

The positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is the most widely used isotope in positron emission tomography (PET), a powerful non-invasive imaging technique. nih.gov The synthesis of ¹⁸F-labeled radiotracers often involves the late-stage introduction of the ¹⁸F-fluoride ion. N,N,N-Trimethylanilinium derivatives have proven to be valuable precursors for the production of important ¹⁸F-labeled prosthetic groups and biomolecule precursors.

A prominent example is the synthesis of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a widely used agent for labeling proteins and peptides. nih.gov The synthesis typically starts with a quaternary ammonium (B1175870) salt precursor, 4-formyl-N,N,N-trimethylanilinium trifluoromethanesulfonate. nih.gov The process involves the nucleophilic substitution of the trimethylanilinium group with [¹⁸F]fluoride to form 4-[¹⁸F]fluorobenzaldehyde. nih.gov This intermediate is then oxidized to 4-[¹⁸F]fluorobenzoic acid, which is subsequently converted to [¹⁸F]SFB. nih.gov This multi-step, one-pot procedure has been optimized to achieve high radiochemical yields. houstonmethodist.orglookchem.com

Similarly, N,N,N-trimethylanilinium precursors are used to synthesize other [¹⁸F]fluoroaryl aldehydes, which are versatile building blocks for more complex radiotracers. The formation of methyl [¹⁸F]fluoride as a byproduct due to the demethylation of the trimethylanilinium salt can sometimes lower the radiochemical yields of the desired products. researchgate.net

Interactive Table 1: Synthesis of [¹⁸F]SFB using Trimethylanilinium Precursors

| Precursor | Reaction Steps | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Reference |

| 4-formyl-N,N,N-trimethylanilinium triflate | 1. [¹⁸F]Fluorination2. Oxidation3. Dicyclohexylcarbodiimide (DCC) activation | 25% | 100 min | mdpi.com |

| 4-formyl-N,N,N-trimethylanilinium trifluoromethane (B1200692) sulfonate | 1. Conversion to 4-[¹⁸F]fluorobenzaldehyde2. Oxidation to 4-[¹⁸F]fluorobenzoic acid3. Treatment with N,N-disuccinimidyl carbonate | 30-35% | ~80 min | nih.gov |

| Ethyl 4-(trimethylammonium triflate)benzoate | 1. [¹⁸F]Fluorination2. Saponification3. Treatment with N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate | up to 44% | < 60 min | houstonmethodist.orglookchem.com |

Role in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While not a direct catalyst, N,N,N-trimethylanilinium fluoride and its derivatives can play a role in these transformations, often as substrates or through their influence on the reaction environment.

C-C Bond Forming Reactions

While less common than traditional aryl halides or triflates, N,N,N-trimethylanilinium salts can participate in certain metal-catalyzed carbon-carbon bond-forming reactions. Their application in classic cross-coupling reactions like Kumada, Suzuki, and Negishi couplings is an area of ongoing research. The ability of the trimethylanilinium group to act as a leaving group under specific catalytic conditions allows for the formation of new C-C bonds.

C-H and C-X Bond Functionalization

The functionalization of C-H and C-X (where X is a heteroatom) bonds is a powerful strategy for streamlining synthetic routes. N,N,N-trimethylanilinium salts have been implicated in metal-catalyzed processes such as borylation and amination. For instance, transition-metal-free silylboronate-mediated defluorinative cross-coupling of organic fluorides with secondary amines has been reported, showcasing an alternative to traditional metal-catalyzed C-N bond formation. nih.gov While this example focuses on the fluoride as the leaving group, the underlying principles of activating C-X bonds are relevant. Furthermore, understanding the factors that influence the degradation of anilinium salts is crucial for designing effective metal-catalyzed reactions, including arylations and ortho-methylations. researchgate.net

Applications as an Electrophilic Methylating Reagent

In addition to its role in fluorination and cross-coupling, N,N,N-trimethylanilinium fluoride can also act as an electrophilic methylating agent. The fluoride counter-ion can facilitate the transfer of a methyl group from the quaternary ammonium cation to a nucleophile. This reactivity is essentially the reverse of the Menschutkin reaction.

This application is particularly interesting as it offers a metal-free approach to methylation. Research has shown that N,N,N-trimethylanilinium salts can be used for the methylation of various substrates. However, a key challenge is controlling the competition between methylation and arylation (or fluorination, as discussed earlier). researchgate.net The reaction conditions, including the solvent and the nature of the nucleophile, play a critical role in determining the outcome. For example, tetramethylammonium (B1211777) fluoride (TMAF) has been successfully used for the selective methylation of amides, N-heterocycles, thiols, and alcohols. organic-chemistry.orgnih.gov While TMAF is the reagent, the principle of fluoride-assisted methylation from a quaternary ammonium salt is directly applicable to the potential reactivity of N,N,N-trimethylanilinium fluoride.

Regioselective O-Methylation and C-H Methylation

N,N,N-Trimethylanilinium salts serve as bench-stable, non-carcinogenic, and easy-to-handle solid methylating agents, offering a safer alternative to hazardous reagents like methyl iodide. nih.govnih.govresearchgate.netacs.org Their utility has been particularly noted in regioselective methylation reactions, including O-methylation of phenols and directed C-H methylation of arenes. nih.govresearchgate.net

Mechanistic studies have revealed that the thermal degradation of N,N,N-trimethylanilinium iodide leads to the formation of methyl iodide and the parent aniline (B41778), suggesting that methyl iodide is the key reactive species in these methylation processes. chemrxiv.orgrsc.org This in situ generation of the methylating agent is crucial for the observed reactivity. nih.govresearchgate.netacs.org The dual reactivity of these salts allows for their strategic application in either methylation or arylation reactions. nih.govresearchgate.net

In a notable application, a ruthenium-catalyzed, directed ortho-methylation of arenes was developed using N,N,N-trimethylanilinium salts. nih.govresearchgate.netacs.org This method demonstrates high monoselectivity, avoiding the over-methylation often seen with other protocols. nih.govresearchgate.netacs.org The process is compatible with various nitrogen-based directing groups and has been successfully applied to the late-stage functionalization of complex, pharmaceutically active compounds. nih.govresearchgate.netacs.orgsnnu.edu.cn Kinetic studies from this research indicated that the rate-limiting step is the in situ formation of methyl iodide from the anilinium salt. nih.govresearchgate.netacs.org

The choice of counterion and reaction conditions can influence the regioselectivity of methylation. For instance, in the methylation of 2′,4′-dihydroxyacetophenone, using an N,N,N-trimethylanilinium salt showed different selectivity compared to methyl iodide, highlighting the potential to exploit these differences for synthetic advantage. nih.gov While traditional methylating agents like methyl iodide can lead to undesired N-methylation of substrates containing nitrogen directing groups, the use of N,N,N-trimethylanilinium salts in ruthenium-catalyzed systems can favor the desired C-H methylation. acs.org

A comparative study on the methylation of 2′,4′-dihydroxyacetophenone illustrates the differing regioselectivity.

| Methylating Agent | Product | Product Distribution |

| N,N,N-Trimethylanilinium Iodide (11a) | 4-hydroxy-2-methoxyacetophenone (35a) | Major Product |

| 2-hydroxy-4-methoxyacetophenone (35c) | Minor Product | |

| 2,4-dimethoxyacetophenone (35b) | Not Formed | |

| Methyl Iodide | 4-hydroxy-2-methoxyacetophenone (35a) | Minor Product |

| 2-hydroxy-4-methoxyacetophenone (35c) | Major Product | |

| 2,4-dimethoxyacetophenone (35b) | Not Formed |

This table is based on findings demonstrating different product selectivities in methylation reactions. nih.gov

Contributions to Supramolecular Chemistry and Catalysis

The applications of N,N,N-trimethylanilinium salts extend into the realms of supramolecular chemistry and catalysis, where they function as phase-transfer catalysts and participate in anion recognition. nih.govchemrxiv.orgrsc.org

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in separate immiscible phases, typically an aqueous and an organic phase. ijstr.orgscienceinfo.com Quaternary ammonium salts, like N,N,N-trimethylanilinium fluoride, are among the most common and effective phase-transfer catalysts. ijstr.orgscienceinfo.comslideshare.net

The fundamental mechanism of PTC involving a quaternary ammonium salt (Q⁺X⁻) can be described as follows:

Anion Exchange: The catalyst cation (Q⁺) in the aqueous phase exchanges its counter-ion (X⁻) for a reactant anion (Y⁻) from the aqueous bulk. ijstr.org

Phase Transfer: The newly formed lipophilic ion pair (Q⁺Y⁻) migrates across the phase boundary into the organic phase. ijstr.orgacs.org

Reaction: In the organic phase, the reactant anion (Y⁻) is highly reactive due to weaker solvation and ion pairing, allowing it to react with the organic substrate (RZ) to form the product (RY). ijstr.orgacs.org

Catalyst Regeneration: The catalyst cation, now paired with the leaving group (Z⁻), forms Q⁺Z⁻, which returns to the aqueous phase, completing the catalytic cycle. ijstr.org

The efficiency of the catalyst is related to the lipophilicity of the cation; a greater number of carbon atoms surrounding the central nitrogen atom generally increases its ability to transfer anions into the organic phase. acs.org This process enhances reaction rates under mild conditions and can obviate the need for expensive aprotic solvents. scienceinfo.comacs.org Chiral quaternary ammonium salts have also been effectively used to promote asymmetric phase-transfer catalysis. scienceinfo.comnih.gov

The interaction between anions and aromatic rings, known as anion-π interactions, is a recognized noncovalent force with significant implications in chemical and biological processes. nih.govrsc.org These interactions are relevant for charge-diffuse polycyanoanions and common metal-chelate species. nih.gov The aromatic ring of the N,N,N-trimethylanilinium cation can potentially engage in such interactions.

While specific studies focusing solely on the N,N,N-trimethylanilinium cation for anion recognition are not extensively detailed in the provided context, the principles of anion-π interactions are well-established. These interactions can be influenced by the presence of other noncovalent forces, leading to cooperativity effects in anion–π–π and anion–π–cation arrangements. rsc.org The interaction of anions with π-acceptors like tetracyanoethylene (B109619) demonstrates that the nature of the anion is critical, with interactions ranging from the formation of persistent complexes to irreversible chemical reactions. rsc.org In biological systems, anion-π interactions are involved in processes like protein folding, enzyme catalysis, and molecular recognition. nih.govrsc.org

Novel Applications in Polymer and Organometallic Ligand Design

The unique electronic properties of N,N,N-trimethylanilinium fluoride and related fluorinated compounds have led to their exploration in polymer science and as ligands in organometallic chemistry. nih.govchemrxiv.orgacs.org

The incorporation of fluorine into ligands can significantly tune the electronic properties of metal complexes, which is valuable in catalysis, materials science, and polymer chemistry. acs.org Fluorinated ligands can enhance the acidity of coordination sites, leading to more compact transition states and potentially increased asymmetric induction in catalytic reactions. rsc.org For example, indium complexes with fluorinated ligands have been used in the ring-opening polymerization of racemic lactide. acs.org The use of 4,N,N-Trimethylaniline, a related compound, in charge-transfer complexes for amine/peroxide redox polymerization demonstrates the potential for this class of compounds to create controlled polymer structures. sigmaaldrich.com While direct polymerization applications of N,N,N-trimethylanilinium fluoride are not specified, polymer-bound catalysts, such as (N,N,N′-Trimethylethylenediamine)platinum(II) chloride, illustrate a strategy where amine-based structures are integrated into polymeric supports for catalysis. sigmaaldrich.com

In organometallic chemistry, fluorinated ligands are used to modulate the properties of metal centers for applications in catalysis and synthesis. acs.orgrsc.org The electron-withdrawing nature of fluorine substituents can render the aromatic ring of a ligand less prone to donating π-electron density, allowing it to act as a weakly coordinating or easily displaceable ligand. rsc.org This property is useful in creating vacant coordination sites for catalysis. Conversely, the strong C-F bond can be a target for activation by reactive transition metal complexes, opening avenues for synthetic transformations. rsc.org The development of metal-catalyzed nucleophilic fluorination of haloarenes is an active area of research where understanding the behavior of fluoride ligands at metal centers is crucial. nih.gov

Utilization in Non-Aqueous Electrolyte Solutions

Quaternary ammonium fluorides, including structures analogous to N,N,N-trimethylanilinium fluoride, are promising salts for liquid electrolytes in next-generation fluoride-ion batteries (FIBs). rsc.orgrsc.orgacs.org FIBs are considered a potential high-energy-density alternative to lithium-ion batteries. youtube.com A key challenge in developing FIBs is finding a suitable electrolyte that can dissolve fluoride salts while maintaining high ionic conductivity and electrochemical stability at room temperature. rsc.orgrsc.org

Anhydrous quaternary ammonium fluoride salts dissolved in partially fluorinated ether solvents, such as bis(2,2,2-trifluoroethyl) ether (BTFE), have emerged as one of the most successful liquid electrolyte systems. rsc.orgacs.orgacs.org The structure of the quaternary ammonium cation is critical. Cations that lack β-hydrogens, such as N,N,N-trimethyl-N-neopentylammonium (Np1F), are particularly important as they are less prone to decomposition that forms detrimental bifluoride (HF₂⁻) species. micronanoeducation.org

Research has shown a correlation between the size of the cation and the performance of the electrolyte. Larger cations can lead to higher ionic conductivities and fluoride ion diffusion coefficients, but this can be accompanied by a decrease in thermal stability. rsc.orgrsc.org Therefore, optimizing the structure of the quaternary ammonium salt, for instance by using asymmetric substituents, is a key strategy to balance solubility, conductivity, and stability. rsc.orgrsc.org

Recent work has focused on synthesizing novel anhydrous quaternary ammonium fluoride salts to achieve low water content, which is critical for a wide electrochemical voltage window. acs.org For example, an electrolyte of N,N-dimethyl-N,N-dineopentylammonium fluoride (Np₂F) in BTFE demonstrated a wide voltage window of 3.5 V. acs.org These unprotonated fluoride electrolytes have enabled the operation of rechargeable FIBs at room temperature, a significant step towards their practical application. rsc.org

| Electrolyte System | Ionic Conductivity (mS cm⁻¹) | Voltage Window (V) | Key Feature |

| Np₁F in BTFE | >2 | 4.1 | Room temperature operation, low water content. rsc.orgacs.orgmicronanoeducation.org |

| Np₂F in BTFE | >2 | 3.5 | High-yield anhydrous synthesis, low water content (71 ppm). rsc.orgacs.org |

| MPPF in TMPA/TFSA | 2.5 | - | Ionic liquid-based electrolyte. micronanoeducation.org |

| MeDMBF in BTFE | >2 | - | Novel asymmetric cation, excellent solubility. rsc.org |

| NpDMBF in BTFE | >2 | - | Novel asymmetric cation, excellent solubility. rsc.org |

This table summarizes the properties of various quaternary ammonium fluoride-based non-aqueous electrolytes for fluoride-ion batteries. rsc.orgacs.orgacs.orgmicronanoeducation.org

Advanced Analytical and Spectroscopic Characterization of N,n,n Trimethylanilinium Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed analysis of N,N,N-trimethylanilinium fluoride (B91410). Different NMR active nuclei provide complementary information regarding its chemical nature and behavior.

Proton (¹H) NMR for Kinetic Monitoring and Deuterium (B1214612) Isotope Effect Analysis

Proton (¹H) NMR spectroscopy is instrumental in monitoring the kinetics of reactions involving N,N,N-trimethylanilinium fluoride. By tracking the changes in the intensity of specific proton signals over time, researchers can determine reaction rates and elucidate reaction mechanisms. For instance, in studies of nucleophilic aromatic substitution (SNAr) reactions, ¹H NMR allows for the real-time observation of the consumption of the anilinium salt and the formation of fluorinated aromatic products. researchgate.net This technique has been employed to investigate the competition between fluorination and demethylation pathways. researchgate.net

Furthermore, ¹H NMR is a valuable tool for analyzing the deuterium isotope effect. researchgate.net By comparing the reaction rates of the standard compound with its deuterated analogue, where hydrogen atoms on the methyl groups are replaced by deuterium, significant insights into the reaction's transition state can be gained. The magnitude of the kinetic isotope effect, determined through careful analysis of ¹H NMR data, helps to confirm whether the cleavage of a C-H bond is involved in the rate-determining step of a reaction. fu-berlin.denih.gov The use of deuterium can also be a simple method to identify certain peaks in a spectrum; for example, adding a few drops of deuterium oxide (D₂O) can cause the peak corresponding to an acidic proton (like an -OH) to disappear, confirming its identity. libretexts.org

Fluorine (¹⁹F) NMR for Fluoride Speciation and Purity Assessment

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly well-suited for the analysis of fluorine-containing compounds like N,N,N-trimethylanilinium fluoride due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgwikipedia.org This technique provides a wide chemical shift range, which minimizes signal overlap and allows for clear distinction between different fluorine environments. wikipedia.orgmagritek.com

¹⁹F NMR is crucial for assessing the purity of N,N,N-trimethylanilinium fluoride samples. acgpubs.orgnih.gov The presence of impurities, such as other halide salts or decomposition products, can be readily detected and quantified. The chemical shift of the fluoride ion in ¹⁹F NMR is highly sensitive to its environment, including the counter-ion and the solvent. This sensitivity allows for the study of fluoride speciation, providing information on whether the fluoride is a "naked" ion, ion-paired with the trimethylanilinium cation, or hydrogen-bonded to solvent molecules. biophysics.orgresearchgate.net Monitoring changes in the ¹⁹F NMR spectrum can also reveal the decomposition of the salt over time. researchgate.net

Table 1: Representative ¹⁹F NMR Chemical Shift Data

| Fluorine-Containing Species | Typical ¹⁹F Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Free Fluoride Ion (F⁻) | -120 to -150 | Highly dependent on solvent and counter-ion. |

| Aryl Fluorides (Ar-F) | -100 to -140 | Product of SNAr reactions. |

| Trifluoromethyl groups (-CF₃) | -50 to -70 | Common in many organic molecules. wikipedia.org |

Advanced NMR Techniques for Anion-Receptor Interactions

To probe the intricate interactions between the fluoride anion of N,N,N-trimethylanilinium fluoride and various anion receptors, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide through-space correlation, giving structural information about the proximity of the fluoride ion to specific protons on a receptor molecule. This is particularly useful for identifying the binding sites in an anion-receptor complex. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is another powerful technique that separates NMR signals based on the diffusion coefficient of the molecules. nih.gov In the context of anion-receptor interactions, a significant decrease in the diffusion coefficient of the fluoride anion upon addition of a receptor would indicate the formation of a larger, slower-moving complex, thus confirming binding. These advanced methods are critical for designing and evaluating new molecules capable of selectively binding fluoride. numberanalytics.comrsc.org

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of N,N,N-trimethylanilinium fluoride and the components of reaction mixtures in which it is used.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the complex mixtures that can result from reactions using N,N,N-trimethylanilinium fluoride. By selecting an appropriate stationary phase and mobile phase, HPLC can effectively separate the starting anilinium salt, the desired fluorinated product, and any byproducts. researchgate.net

Quantitative analysis using HPLC with a suitable detector (e.g., UV-Vis) allows for the determination of reaction yield and purity of the product. This is particularly important in synthetic applications where accurate quantification is necessary. For instance, HPLC can be used to monitor the progress of a fluorination reaction, helping to optimize reaction conditions such as temperature and reaction time for maximum yield. researchgate.net

Table 2: Example HPLC Method Parameters for Reaction Monitoring

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

Optical Spectroscopies (UV-Vis, Fluorescence) for Anion Recognition and Sensing

Optical spectroscopy methods, including UV-Visible (UV-Vis) and fluorescence spectroscopy, are widely used to study the recognition and sensing of the fluoride anion provided by N,N,N-trimethylanilinium fluoride. These techniques rely on changes in the optical properties of a "sensor" molecule upon binding to fluoride. researchgate.netnih.gov

When a fluoride ion binds to a specifically designed chemosensor, it can induce a change in the electronic structure of the sensor molecule. This change can manifest as a shift in the absorption wavelength (a color change), which is detectable by UV-Vis spectroscopy. researchgate.netmdpi.comresearchgate.net The magnitude of this change can be correlated with the concentration of the fluoride anion.

Fluorescence spectroscopy offers a highly sensitive method for fluoride detection. njit.eduresearchgate.netnih.gov In a typical scenario, a fluorescent sensor molecule is designed to have its fluorescence "quenched" or "turned on" in the presence of fluoride. This change in fluorescence intensity provides a clear signal for the binding event. The sensing mechanism often involves interactions such as hydrogen bonding or the formation of a new bond between the fluoride and the sensor. nih.govresearchgate.net These optical methods are fundamental to the development of new and improved fluoride sensors for various applications.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Although a specific crystal structure for N,N,N-trimethylanilinium fluoride has not been reported in the reviewed literature, the examination of closely related anilinium salts, such as N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, offers a blueprint for the types of interactions that could be expected. iucr.org In the solid state, the crystal lattice of N,N,N-trimethylanilinium fluoride would be stabilized by a combination of electrostatic forces between the trimethylanilinium cation and the fluoride anion, as well as weaker intermolecular forces.

Key structural features that could be elucidated for N,N,N-trimethylanilinium fluoride via X-ray crystallography include:

Ionic Interactions: The primary interaction would be the electrostatic attraction between the positively charged nitrogen atom of the trimethylanilinium cation and the negatively charged fluoride anion. The N-F interionic distance would be a key parameter to determine.

π-Interactions: The aromatic ring of the anilinium cation could participate in π-π stacking or cation-π interactions, further stabilizing the crystal structure. The geometry of these interactions, such as face-to-face or edge-to-face arrangements, would be revealed.

A hypothetical table of crystallographic data for N,N,N-trimethylanilinium fluoride, based on common parameters for organic salts, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₄FN |

| Formula Weight | 155.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 990.4 |

| Z | 4 |

This table is illustrative and does not represent experimentally determined data.

In-situ Spectroscopic Methods for Real-time Mechanistic Probes

In-situ spectroscopic techniques are powerful tools for monitoring chemical reactions as they occur, providing real-time information on the consumption of reactants, the formation of products, and the appearance of any transient intermediates. This data is essential for unraveling reaction mechanisms and kinetics.

The N,N,N-trimethylanilinium group is often employed as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly in the synthesis of fluoroarenes. However, these reactions can be complicated by a competing demethylation process, a reverse Menschutkin reaction, where the fluoride ion attacks one of the methyl groups of the trimethylanilinium cation. researchgate.net

In-situ spectroscopic methods that could be applied to study the reactions of N,N,N-trimethylanilinium fluoride include:

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are particularly well-suited for monitoring the progress of fluorination reactions involving N,N,N-trimethylanilinium fluoride. By acquiring spectra at regular intervals, the disappearance of the signals corresponding to the starting material and the appearance of signals for the fluoroarene product and the demethylated by-product (N,N-dimethylaniline) can be quantified. This allows for the determination of reaction rates and selectivities under various conditions.

In-situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy probes can be immersed directly into a reaction mixture to monitor changes in vibrational modes. The C-F stretching vibration of the fluoroarene product and the characteristic vibrations of the anilinium cation could be tracked in real-time to follow the reaction progress.

The data obtained from these in-situ studies can be used to construct reaction profiles, which plot the concentration of species over time. This information is critical for optimizing reaction conditions to favor the desired substitution pathway over the competing demethylation.

Below is a hypothetical data table illustrating the type of information that could be obtained from an in-situ NMR study of a reaction involving N,N,N-trimethylanilinium fluoride.

| Time (minutes) | Concentration of N,N,N-Trimethylanilinium fluoride (M) | Concentration of Fluoroarene Product (M) | Concentration of N,N-Dimethylaniline (M) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.20 | 0.05 |

| 20 | 0.55 | 0.35 | 0.10 |

| 30 | 0.40 | 0.48 | 0.12 |

| 60 | 0.15 | 0.70 | 0.15 |

This table is illustrative and does not represent experimentally determined data.

Future Prospects and Emerging Research Frontiers

Design and Synthesis of Next-Generation N,N,N-Trimethylanilinium Fluoride (B91410) Derivatives with Enhanced Reactivity

The efficacy of N,N,N-trimethylanilinium salts in nucleophilic aromatic substitution (SNAr) reactions is well-established, especially for radiotracer synthesis. researchgate.net However, the reaction is not without its limitations. A significant challenge is the competing demethylation pathway (a reverse Menschutkin reaction), where the fluoride ion attacks one of the methyl groups of the anilinium salt instead of the aromatic ring. This side reaction becomes particularly dominant when synthesizing electron-rich fluoroarenes, leading to lower yields of the desired product. researchgate.net

Future research is centered on the rational design of new anilinium derivatives to overcome these limitations. The goal is to create reagents with enhanced reactivity towards SNAr and suppressed demethylation. Strategies to achieve this include:

Modification of the Ammonium (B1175870) Leaving Group: Research is exploring alternatives to the trimethylammonium group. The design of more sterically hindered or electronically modified ammonium moieties could disfavor the SN2 attack on the methyl groups, thereby promoting the desired aromatic substitution.

Electronic Tuning of the Aniline (B41778) Ring: The introduction of strong electron-withdrawing groups on the aniline ring of the reagent can further activate the system towards nucleophilic attack, potentially lowering the activation barrier for the desired fluorination reaction.

Development of Novel N-F Reagents: The historical development of N-F fluorinating agents, such as N-fluoropyridinium salts, demonstrates a continuous effort to fine-tune reactivity and stability. beilstein-journals.org Lessons learned from these systems, including the impact of substituents on the pyridinium (B92312) nucleus, can inform the design of next-generation anilinium-based reagents. beilstein-journals.org For instance, creating zwitterionic structures or introducing lipophilic groups has been shown to modulate reactivity and solubility in other N-F reagent classes. beilstein-journals.org

The synthesis of these new derivatives often builds upon established methods, such as the methylation of substituted dimethylanilines with potent agents like methyl trifluoromethanesulfonate. researchgate.net However, novel synthetic pathways, including radical N-perfluoroalkylation–defluorination strategies, are also being explored to create diverse fluorinated amine derivatives that could serve as precursors to new reagents. nih.gov

Table 1: Competing Reaction Pathways in Trimethylanilinium Salt Fluorination

| Reaction Pathway | Description | Influencing Factors |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Desired reaction where fluoride displaces the trimethylamine (B31210) group on the aromatic ring to form a fluoroarene. | Activation of the aromatic ring by electron-withdrawing groups. |

| Demethylation (Reverse Menschutkin) | Competing SN2 reaction where fluoride attacks a methyl group, leading to demethylation of the leaving group. | Electron density of the target arene; more electron-rich systems favor this pathway. researchgate.net |

Exploration of New Catalytic Cycles and Reaction Pathways

While N,N,N-trimethylanilinium salts are typically used as stoichiometric reagents, a major frontier is the development of catalytic systems that can utilize them or similar structures more efficiently. The exploration of new catalytic cycles is paramount for creating more sustainable and atom-economical fluorination processes. researchgate.net

Current research in the broader field of fluorination provides a roadmap for these explorations. Advances in transition-metal catalysis, photoredox catalysis, and organocatalysis have enabled the site-selective fluorination of complex molecules under various conditions. mdpi.com A key challenge in any catalytic cycle involving fluoride is the formation of the carbon-fluorine bond, often requiring a difficult reductive elimination step from a metal center. nih.gov

Emerging research directions include:

Transition-Metal Catalysis: While palladium-catalyzed fluorination has seen progress, the development of catalysts that can effectively use anilinium salts as a fluoride source or precursor is a key goal. nih.govrsc.org Research into bismuth(III)-catalyzed processes, which can proceed via transmetalation, SO2 insertion, and oxidative fluorination steps while maintaining the catalyst's oxidation state, offers an intriguing model for new cycle design. mdpi.com

Organocatalysis: Chiral organocatalysts, such as isothiourea derivatives and β,β-diaryl serines, have been successfully used for enantioselective fluorination with electrophilic fluorine sources. mdpi.com Adapting these principles to nucleophilic sources like anilinium salts could open doors to asymmetric fluorination. For example, a proposed cycle might involve an isothiourea catalyst forming an acyl ammonium intermediate, which, after deprotonation, could undergo nucleophilic fluorination. mdpi.com

Phase-Transfer Catalysis: Stereodivergent fluorination has been achieved using chiral dianionic phase-transfer catalysts. mdpi.com Such systems could be designed to interact with N,N,N-trimethylanilinium fluoride, facilitating its transfer and reaction in a stereocontrolled manner.

The fundamental study of reaction mechanisms, such as the competition between substitution and demethylation in existing anilinium reagents, provides crucial insights that will inform the design of these future catalytic systems. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of fluorination reactions with continuous-flow microreactors and automated systems represents a significant leap forward in terms of safety, efficiency, and scalability. cam.ac.uk Fluorination methods often employ hazardous and aggressive reagents, making the contained environment of a flow reactor highly advantageous. cam.ac.ukvapourtec.com

Key benefits and research trends include:

Enhanced Safety: Flow chemistry minimizes the handling of hazardous reagents and allows for the safe management of toxic by-products. nih.gov For instance, automated platforms with in-line quenching capabilities can virtually eliminate operator exposure to reagents like hydrofluoric acid (HF), which can be a by-product of certain fluorination reactions. nih.govchemistryworld.com

Improved Efficiency and Productivity: Flow systems enable rapid heating and mixing, leading to significantly reduced reaction times and increased productivity. High-throughput screening of reaction conditions is also facilitated, accelerating process optimization. nih.gov

In-line Purification: A major advantage of flow chemistry is the ability to incorporate in-line purification steps using immobilized scavengers or ion-exchange monoliths. vapourtec.comresearchgate.net This eliminates time-consuming work-up procedures and delivers cleaner product streams directly from the reactor. researchgate.net

Access to Unstable Intermediates: Flow reactors are ideal for processes that involve toxic or unstable intermediates, as these species can be generated and consumed in a continuous, uninterrupted fashion. nih.gov

While much of the published work on flow fluorination has utilized reagents like DAST (diethylaminosulfur trifluoride) and Selectfluor, the principles are directly applicable to N,N,N-trimethylanilinium fluoride. vapourtec.comresearchgate.net Future work will focus on developing optimized flow protocols for anilinium-based fluorinations, potentially coupling them with automated platforms for on-demand synthesis of fluorinated compounds and radiopharmaceuticals. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Fluorination

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to handling large volumes of hazardous reagents. | Enhanced safety through contained systems and small reaction volumes. nih.gov |

| Efficiency | Longer reaction times, often limited by heat/mass transfer. | Rapid reactions, improved heat/mass transfer, high productivity. nih.gov |

| Process Control | Difficult to control exothermic reactions. | Precise control over temperature, pressure, and residence time. |

| Purification | Requires separate, often time-consuming work-up steps. | In-line purification is possible using scavenger resins/monoliths. vapourtec.comresearchgate.net |

| Scalability | Scaling up can be challenging and introduce new safety risks. | More straightforward and safer scalability by running the system for longer. |

Advanced Computational Design of Anion Receptors and Catalysts

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights that guide the experimental design of new molecules and catalysts. researchgate.net In the context of N,N,N-trimethylanilinium fluoride, computational methods are crucial for designing advanced anion receptors and catalysts with tailored properties for fluoride binding and activation.

The core of this research involves using computational techniques to predict and understand the interactions between a host molecule (the receptor or catalyst) and the fluoride anion. Key approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular structures, explore frontier molecular orbitals (FMOs), and quantify the binding affinity between a receptor and an anion. nih.govresearchgate.net This allows researchers to computationally screen libraries of potential receptors to identify candidates with the highest predicted fluoride affinity and selectivity before committing to laboratory synthesis. researchgate.net

Ab Initio Calculations: These "from first principles" methods are employed to establish structure-property relationships and create schemes for identifying optimal anion receptors. nasa.gov For example, calculations can reveal how structural rigidity or the presence of electron-withdrawing groups on a receptor impacts its ability to bind fluoride. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of receptors and their flexibility, which is critical for effective ligand recognition and binding, particularly in solution. researchgate.net

This computational-led design is not limited to simple receptors. It extends to the redesign of complex systems like enzymes and the development of entirely new catalytic frameworks. nih.gov By understanding the non-bonding and intramolecular interactions that govern fluoride recognition, scientists can rationally design next-generation catalysts that are more efficient and selective for fluorination reactions. nih.gov

Expanding Applications in Fluorination Chemistry Beyond Radiochemistry

While the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET) is a primary application of N,N,N-trimethylanilinium fluoride, the unique properties imparted by fluorine mean that fluorinated compounds are in high demand across many industries. nih.govnih.gov A significant future direction is to leverage anilinium-based reagents for the synthesis of these valuable molecules, expanding their application well beyond the confines of radiochemistry. cam.ac.uk

Pharmaceuticals: The introduction of fluorine can dramatically enhance the metabolic stability, membrane permeability, and binding affinity of drug molecules. nih.gov Nearly a third of top-performing drugs contain fluorine. nih.gov N,N,N-trimethylanilinium fluoride can serve as a key reagent for the late-stage fluorination of complex pharmaceutical intermediates, providing a direct route to novel drug candidates.

Agrochemicals: Similar to pharmaceuticals, fluorination plays a critical role in developing modern pesticides and herbicides with improved efficacy and environmental profiles. cam.ac.uk

Materials Science: Fluorinated compounds are essential components in a range of advanced materials. This includes fluoropolymers like polyvinylidene fluoride (PVDF) used in electrothermal composites and lithium-ion batteries, as well as liquid crystals and other functional materials. mdpi.com Anilinium reagents could be employed to synthesize fluorinated monomers or building blocks for these applications.

Fine Chemical Synthesis: The reagent can be used to produce valuable fluorinated building blocks, such as α-fluoro ketones, which are versatile intermediates for the synthesis of more complex fine chemicals. researchgate.net

The development of more robust, efficient, and selective fluorination protocols using next-generation N,N,N-trimethylanilinium fluoride derivatives will be crucial for unlocking these applications. By making the introduction of fluorine more accessible and cost-effective, these reagents can play a pivotal role in innovation across the chemical sciences. cam.ac.uk

Q & A

Q. Q1. What are the key steps in synthesizing N,N,N-Trimethylanilinium fluoride, and how does counterion exchange influence its stability?

A1. The synthesis begins with exhaustive alkylation of aniline using methyl iodide to form N,N,N-Trimethylanilinium iodide. Subsequent anion exchange with a fluoride source (e.g., KF or TBAF) yields the fluoride salt. Stability is highly dependent on the counterion: fluoride’s strong nucleophilicity promotes competitive demethylation via SN2 pathways, releasing methyl iodide and regenerating aniline. Solid-phase storage under inert conditions is recommended to minimize degradation .

Reactivity and Degradation Mechanisms

Q. Q2. How does N,N,N-Trimethylanilinium fluoride function as a methylating agent, and what degradation pathways limit its efficacy?

A2. The compound acts as an electrophilic methylating agent through thermal or solvolytic degradation, releasing methyl iodide. However, fluoride ions accelerate demethylation, reducing methylating efficiency. Kinetic studies using ¹H NMR reveal that degradation follows first-order kinetics in solution, with temperature and solvent polarity significantly affecting reaction rates .

Dual Reactivity in Synthetic Applications

Q. Q3. How can researchers control arylation versus methylation reactivity when using N,N,N-Trimethylanilinium salts?

A3. Reactivity is governed by counterion nucleophilicity and reaction conditions. Fluoride promotes demethylation (favouring methyl transfer), while non-nucleophilic counterions (e.g., triflate) stabilize the salt, enabling aryl group participation in cross-coupling. Optimizing temperature (lower temperatures reduce degradation) and solvent (aprotic solvents minimize hydrolysis) enhances selectivity .

Advanced Applications in Materials Science

Q. Q4. What makes N,N,N-Trimethylanilinium derivatives promising for nonlinear optical (NLO) materials?

A4. The cationic structure, with extended π-conjugation and charge-transfer properties, enhances hyperpolarizability (β). For example, replacing double bonds with triple bonds in the aromatic system increases β values by 7–14× compared to p-nitroaniline. UV-Vis and hyper-Rayleigh scattering measurements validate these properties, making it suitable for photonic devices .

Mechanistic Insights from Computational Studies

Q. Q5. What computational approaches elucidate the degradation mechanisms of N,N,N-Trimethylanilinium fluoride?

A5. Density functional theory (DFT) calculations model the SN2 transition state during demethylation, revealing solvent effects on activation energy. Solvation models accounting for bulk medium changes (e.g., ion pairing in polar solvents) align with experimental kinetic data, guiding solvent selection for improved stability .

Counterion Effects on Reactivity

Q. Q6. How do halide vs. non-nucleophilic counterions impact the synthetic utility of N,N,N-Trimethylanilinium salts?